
N-cyclopentylazetidine-3-sulfonamide hydrochloride
Overview
Description
N-cyclopentylazetidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . It is a sulfonamide derivative, characterized by the presence of a cyclopentyl group attached to an azetidine ring, which is further substituted with a sulfonamide group. This compound is typically available in powder form and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylazetidine-3-sulfonamide hydrochloride involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylazetidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
NLRP3 Inhibition
One of the primary applications of N-cyclopentylazetidine-3-sulfonamide hydrochloride is its ability to inhibit the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome plays a significant role in the inflammatory process, and its aberrant activation is linked to several pathological conditions, including:
- Cryopyrin-associated periodic syndromes (CAPS)
- Multiple sclerosis
- Type 2 diabetes
- Alzheimer's disease
- Atherosclerosis
Research indicates that compounds like this compound can effectively inhibit NLRP3 activation, thereby providing therapeutic benefits in these conditions .
Protein Kinase Inhibition
Another significant application of this compound lies in its potential as a protein kinase inhibitor. Protein kinases are essential regulators of cellular processes, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders. The compound has shown promise in inhibiting several key kinases involved in these pathways:
- Jak1, Jak2, Jak3
- CDK2, CDK4
- FGFR3 and c-Met
By targeting these kinases, this compound may offer therapeutic strategies for treating immunological and oncological conditions .
Case Study 1: Inhibition of NLRP3 Inflammasome
A study published in a patent document highlighted the use of this compound in inhibiting the NLRP3 inflammasome. The findings suggested that administration of this compound led to a significant reduction in inflammatory markers associated with diseases such as Alzheimer's and type 2 diabetes .
Case Study 2: Anticancer Properties
Another research initiative focused on the anticancer properties of this compound. It demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting specific protein kinases involved in cell proliferation and survival. The results indicated a promising avenue for developing novel cancer therapies .
Summary Table of Applications
Application Area | Mechanism of Action | Diseases Targeted |
---|---|---|
NLRP3 Inflammasome Inhibition | Inhibits NLRP3 activation | CAPS, Multiple Sclerosis, Diabetes |
Protein Kinase Inhibition | Targets dysregulated kinases | Cancer, Autoimmune Disorders |
Mechanism of Action
The mechanism of action of N-cyclopentylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentylazetidine-3-sulfonamide
- N-cyclopentylazetidine-3-sulfonamide sulfate
- N-cyclopentylazetidine-3-sulfonamide phosphate
Uniqueness
N-cyclopentylazetidine-3-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial use .
Biological Activity
N-cyclopentylazetidine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and patents.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. They function by mimicking para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid, thus disrupting DNA synthesis in bacteria . The structural characteristics of sulfonamides, including this compound, contribute significantly to their biological efficacy.
This compound is believed to exert its biological effects through the inhibition of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome is implicated in various diseases, including type 2 diabetes and Alzheimer's disease . By inhibiting this pathway, the compound may help modulate inflammatory responses and provide therapeutic benefits in related conditions.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have demonstrated that sulfonamides can effectively inhibit the growth of both Gram-positive and certain Gram-negative bacteria. The effectiveness typically varies based on structural modifications within the sulfonamide class .
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
N-cyclopentylazetidine-3-sulfonamide | TBD (To Be Determined) |
Sulfamethoxazole | 0.5 - 32 µg/mL |
Sulfadiazine | 0.5 - 8 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may also reduce inflammation by inhibiting IL-1β production via NLRP3 inflammasome inhibition. This property could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Case Study on Inflammation : A study examined the effects of a related sulfonamide compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in serum IL-1β levels after treatment with the compound, suggesting a potential role for this compound in managing inflammatory diseases .
- Cardiovascular Effects : Another investigation into sulfonamide derivatives reported changes in perfusion pressure associated with certain compounds. While specific data on this compound is limited, similar compounds showed promise as modulators of cardiovascular function through calcium channel inhibition .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-cyclopentylazetidine-3-sulfonamide hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction solvents (e.g., CHCl₃ for cyclization steps), temperature control (reflux conditions for intermediates), and purification techniques like column chromatography. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Catalysts such as SOCl₂ for chlorination steps can enhance efficiency. Refer to analogous sulfonamide syntheses for guidance on handling moisture-sensitive intermediates and minimizing byproducts .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of HPLC (≥98% purity threshold), ¹H/¹³C NMR for confirming substituent placement, and mass spectrometry for molecular weight validation. X-ray crystallography (monoclinic P2₁/c systems) resolves stereochemical ambiguities, while FT-IR verifies functional groups like sulfonamide (-SO₂NH-) and cyclopentyl moieties .
Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling. Analyze degradation products via HPLC-MS to identify hydrolytic or oxidative pathways. Store lyophilized powder at -20°C in inert atmospheres to prevent azetidine ring destabilization. Reference impurity profiling protocols for isolating and characterizing degradation byproducts .
Q. What strategies are effective in developing validated analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Optimize reverse-phase HPLC with UV detection (λ = 210–230 nm) using C18 columns. Validate linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) in plasma/serum. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with LC-MS/MS for trace-level detection .
Advanced Research Questions
Q. How can in vitro and in vivo pharmacokinetic studies be designed to evaluate the compound’s absorption and metabolism?
- Methodological Answer : Use Caco-2 cell monolayers for permeability assays (Papp >1×10⁻⁶ cm/s indicates high absorption). For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C-labeled) to track distribution. Monitor metabolites via UPLC-QTOF-MS in plasma and urine. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and bioavailability .
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound?
- Methodological Answer : Perform target deconvolution using affinity chromatography or thermal shift assays with recombinant enzymes. Molecular docking (AutoDock Vina) predicts binding interactions with sulfonamide-targeted proteins (e.g., carbonic anhydrase isoforms). Validate inhibition kinetics (Ki <10 µM) via stopped-flow fluorimetry .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Replicate assays under physiological conditions (e.g., serum-containing media) to account for protein binding. Cross-check metabolite activity using hepatic microsomes. Evaluate tissue penetration via MALDI imaging. Statistical tools like Bland-Altman plots can quantify bias between datasets .
Properties
IUPAC Name |
N-cyclopentylazetidine-3-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7;/h7-10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUNJXIOXLIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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